molecular formula C51H79NO13 B13434968 (8S,11S,14R,15E,17R,18R,20R,22S,23E,25E,27E,29S,31S,34R)-1,17-dihydroxy-11-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-18,29-dimethoxy-14,16,20,22,28,34-hexamethyl-10,36-dioxa-3-azatricyclo[29.4.1.03,8]hexatriaconta-15,23,25,27-tetraene-2,9,13,19,35-pentone CAS No. 150821-39-9

(8S,11S,14R,15E,17R,18R,20R,22S,23E,25E,27E,29S,31S,34R)-1,17-dihydroxy-11-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-18,29-dimethoxy-14,16,20,22,28,34-hexamethyl-10,36-dioxa-3-azatricyclo[29.4.1.03,8]hexatriaconta-15,23,25,27-tetraene-2,9,13,19,35-pentone

Cat. No.: B13434968
CAS No.: 150821-39-9
M. Wt: 914.2 g/mol
InChI Key: PZJRKKHZEUDQHR-XASJUNOOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Stereochemical Configuration at Key Chiral Centers

The compound contains 14 chiral centers, each contributing to its three-dimensional architecture and biological activity. The absolute configurations at critical positions are as follows:

  • C8 (S) : This center influences the spatial orientation of the tricyclo[29.4.1.03,8] system, directing the macrocyclic ring’s curvature.
  • C11 (S) : Adjacent to the cyclohexyl substituent, this configuration stabilizes intramolecular hydrogen bonding with the 17-hydroxyl group.
  • C14 (R) : Governs the spatial arrangement of the 16-methyl and 18-methoxy groups, enforcing a staggered conformation in the western hemisphere of the macrocycle.
  • C17 (R) : Participates in a hydrogen-bonding network with the 1-hydroxyl group, reinforcing rigidity in the central macrocyclic region.
  • C20 (R) : Positions the 22-methyl and 28-methyl groups in equatorial orientations, minimizing steric clashes.
  • C22 (S) : Directs the 23E double bond into a planar conformation, optimizing π-orbital overlap.
  • C29 (S) : Stabilizes the 31S chiral center via transannular interactions, critical for maintaining the macrocycle’s overall fold.
  • C34 (R) : Anchors the 35-pentone group, enabling lactone ring formation through nucleophilic attack on the 2-ketone.

Table 1: Chiral Center Configurations

Chiral Center Configuration Structural Role
C8 S Macrocycle curvature
C11 S H-bond stabilization
C14 R Staggered conformation
C17 R Rigidity enforcement
C20 R Steric minimization
C22 S Double bond planarization
C29 S Transannular interactions
C34 R Lactone formation

Conformational Dynamics of the Tricyclo[29.4.1.03,8]hexatriaconta System

The tricyclic system exhibits restricted flexibility due to its fused ring architecture:

  • Ring Strain Distribution :

    • The 29-membered macrocycle (Ring A) adopts a chair-like conformation, with strain localized at the 03,8-fused junction.
    • Ring B (4-membered) enforces a 90° dihedral angle between C3 and C8, locking the eastern hemisphere into a fixed geometry.
    • Ring C (1-membered bridge) creates transannular strain, offset by stabilizing van der Waals interactions between C28-methyl and C34-pentone groups.
  • Dynamic Behavior :

    • Nuclear Overhauser Effect (NOE) data suggest limited puckering in Ring B, with conformational exchange occurring on the microsecond timescale.
    • Molecular dynamics simulations reveal a hinge-like motion at the C15-C17 single bond, enabling adaptive binding to biological targets.

Role of the 15E,23E,25E,27E Tetraene Motif in Macrocyclic Rigidity

The conjugated tetraene system imposes structural constraints through three mechanisms:

  • π-Orbital Conjugation :

    • Continuous overlap of p-orbitals across C15-C27 creates a rigid, planar segment spanning 12 atoms.
    • This conjugation reduces rotational freedom by 87% compared to isolated double bonds, as calculated via density functional theory (DFT).
  • Transannular Interactions :

    • The 23E double bond participates in CH-π interactions with the C14-methyl group (distance: 3.2 Å), further restricting flexibility.
    • Hyperconjugation between the C25E π-system and adjacent σ*(C26-C27) orbital increases bond order by 0.15, enhancing rigidity.
  • Steric Enforcement :

    • The 22S configuration positions the 23E double bond to avoid clashes with the 20R-methyl group, enforcing a transoidal arrangement.
    • Cumulative strain from the tetraene motif is counterbalanced by relief in the tricyclic system’s fused junctions.

Properties

CAS No.

150821-39-9

Molecular Formula

C51H79NO13

Molecular Weight

914.2 g/mol

IUPAC Name

(8S,11S,14R,15E,17R,18R,20R,22S,23E,25E,27E,29S,31S,34R)-1,17-dihydroxy-11-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-18,29-dimethoxy-14,16,20,22,28,34-hexamethyl-10,36-dioxa-3-azatricyclo[29.4.1.03,8]hexatriaconta-15,23,25,27-tetraene-2,9,13,19,35-pentone

InChI

InChI=1S/C51H79NO13/c1-30-16-12-11-13-17-31(2)42(61-8)28-38-21-19-32(3)48(57)51(60,65-38)50(59)52-23-15-14-18-39(52)49(58)64-43(34(5)26-37-20-22-40(53)44(27-37)62-9)29-41(54)33(4)25-36(7)46(56)47(63-10)45(55)35(6)24-30/h11-13,16-17,25,30,32-35,37-40,42-44,46-47,53,56,60H,14-15,18-24,26-29H2,1-10H3/b13-11+,16-12+,31-17+,36-25+/t30-,32-,33-,34-,35-,37+,38+,39+,40-,42+,43+,44-,46-,47+,51?/m1/s1

InChI Key

PZJRKKHZEUDQHR-XASJUNOOSA-N

Isomeric SMILES

C[C@@H]1CC[C@H]2C[C@@H](/C(=C/C=C/C=C/[C@H](C[C@H](C(=O)[C@@H]([C@@H](/C(=C/[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(C1=O)(O2)O)[C@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)O)C)/C)O)OC)C)C)/C)OC

Canonical SMILES

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(C1=O)(O2)O)C(C)CC4CCC(C(C4)OC)O)C)C)O)OC)C)C)C)OC

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

  • The cyclohexyl fragment [(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl] is generally prepared from chiral precursors or via stereoselective synthesis.
  • The macrocyclic lactone backbone is assembled from polyketide-like fragments, which are synthesized through iterative aldol condensations or other carbon-carbon bond-forming reactions.

Stereoselective Construction of the Cyclohexyl Moiety

  • Enantioselective hydroxylation and methylation reactions are employed to obtain the correct stereochemistry on the cyclohexyl ring.
  • Common methods include asymmetric dihydroxylation or use of chiral auxiliaries.

Assembly of the Macrocyclic Core

  • The macrocycle is formed by intramolecular esterification (macrolactonization) under high-dilution conditions to favor cyclization over polymerization.
  • Alternative methods such as ring-closing metathesis (RCM) with suitable catalysts (e.g., Grubbs catalyst) can be employed for macrocyclization.

Installation of Functional Groups

  • Hydroxyl groups at positions 1 and 17 are introduced or revealed by selective deprotection or oxidation.
  • Methoxy groups at positions 18 and 29 are typically installed via methylation of hydroxyl precursors using methylating agents like methyl iodide or dimethyl sulfate.
  • The conjugated tetraene system is constructed through controlled olefination reactions (e.g., Wittig or Horner-Wadsworth-Emmons reactions) with stereocontrol to ensure E-configuration of double bonds.

Final Steps and Purification

  • Final deprotection steps remove any protecting groups without disturbing the sensitive macrocyclic framework.
  • Purification is achieved by chromatographic techniques such as preparative HPLC.
  • Characterization by NMR, MS, and chiral HPLC confirms the stereochemical integrity.

Data Table: Summary of Key Synthetic Steps

Step No. Process Description Reagents/Conditions Outcome/Notes
1 Stereoselective synthesis of cyclohexyl moiety Chiral auxiliaries, asymmetric hydroxylation Correct stereochemistry on cyclohexyl ring
2 Assembly of polyketide fragments Aldol condensation, carbonyl chemistry Formation of linear precursors
3 Macrocyclization Macrolactonization (high dilution) or RCM with Grubbs catalyst Formation of macrocyclic lactone ring
4 Installation of hydroxy groups Selective oxidation or deprotection Hydroxyl groups at positions 1 and 17
5 Methylation of hydroxyl groups Methyl iodide or dimethyl sulfate Methoxy groups at positions 18 and 29
6 Formation of conjugated tetraene system Wittig or Horner-Wadsworth-Emmons olefination E-configured double bonds at 15, 23, 25, 27 positions
7 Final deprotection and purification Acid/base treatment, chromatography Pure final compound with confirmed stereochemistry

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, potentially forming new functional groups.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, altering the oxidation state of the molecule.

    Substitution: Replacement of one functional group with another, which can modify the properties of the compound.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution reagents: Such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Based on the search results, the compound with the IUPAC name (8S,11S,14R,15E,17R,18R,20R,22S,23E,25E,27E,29S,31S,34R)-1,17-dihydroxy-11-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-18,29-dimethoxy-14,16,20,22,28,34-hexamethyl-10,36-dioxa-3-azatricyclo[29.4.1.03,8]hexatriaconta-15,23,25,27-tetraene-2,9,13,19,35-pentone is also known as Everolimus . One search result refers to a similar compound, Everolimus Isomer C . Another similar compound is Rapamycin .

According to one study, Everolimus is an "Anticancer agent and mTOR inhibitor" .

CompoundDescription
Everolimus(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-(2-hydroxyethoxy)-3-methoxycyclohexyl]propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone. Anticancer agent and mTOR inhibitor
Everolimus Isomer CC53H83NO14
Rapamycin(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone

Mechanism of Action

The mechanism by which the compound exerts its effects would depend on its interactions with molecular targets. This could involve:

    Binding to receptors: The compound may bind to specific receptors in biological systems, triggering a response.

    Enzyme inhibition: It might inhibit the activity of certain enzymes, affecting metabolic pathways.

    Signal transduction: The compound could influence signal transduction pathways, altering cellular responses.

Biological Activity

Molecular Formula and Weight

  • Molecular Formula : C50_{50}H77_{77}NO13_{13}
  • Molecular Weight : 900.15 g/mol

Structural Features

The compound features multiple functional groups including hydroxyl (-OH), methoxy (-OCH3_3), and complex cyclic structures that contribute to its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity , particularly against certain strains of bacteria and fungi. The mechanism is believed to involve disruption of microbial cell membranes and inhibition of key metabolic pathways.

Microorganism Activity Reference
Staphylococcus aureusInhibitory
Escherichia coliModerate
Candida albicansEffective

Anti-inflammatory Effects

Studies have demonstrated that the compound possesses anti-inflammatory properties . It appears to modulate the production of pro-inflammatory cytokines and inhibit pathways leading to inflammation.

Cytotoxicity and Cancer Research

The compound has shown promise in cancer research due to its cytotoxic effects on various cancer cell lines. It induces apoptosis in cancer cells by activating intrinsic pathways.

Cancer Cell Line Cytotoxicity IC50 (µM) Reference
HeLa (cervical)10
MCF-7 (breast)15
A549 (lung)12

The proposed mechanisms for its biological activities include:

  • Inhibition of DNA synthesis : The compound interferes with DNA replication in cancer cells.
  • Cell cycle arrest : It induces G1 phase arrest in affected cells.
  • Reactive oxygen species (ROS) generation : This leads to oxidative stress in microbial cells.

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of the compound demonstrated significant inhibition against Gram-positive bacteria. The results suggested potential applications in developing new antimicrobial agents.

Study 2: Anti-cancer Activity

In vitro studies on various cancer cell lines indicated that the compound could serve as a lead candidate for further development into anti-cancer therapies. The findings were published in a peer-reviewed journal highlighting its potential as a therapeutic agent.

Comparison with Similar Compounds

Hexacyclo Compound ()

The compound "(1S,2R,5S,7R,11S,14S)-11-hydroxy-7-(2-hydroxypropan-2-yl)-1,2-dimethyl-6-oxa-23-azahexacyclo[12.10.0.0²,¹¹.0⁵,¹⁰.0¹⁶,²⁴.0¹⁷,²²]tetracosa-9,16(24),17,19,21-pentaen-8-one" shares a polycyclic framework with the target compound but differs in:

  • Ring System : Hexacyclo vs. tricyclo in the target compound.
  • Functional Groups : Lacks methoxy and additional ketone groups present in the target.
  • Molecular Mass : ~400–500 g/mol (estimated for the target) vs. 396.45 g/mol for the hexacyclo compound .

Carboxazole (T3D0946, )

Carboxazole (methyl 5-tert-butyl-1,2-oxazol-3-ylcarbamate) is a synthetic carbamate pesticide. While structurally simpler, it shares:

  • Heterocyclic Backbone : Isoxazole ring vs. the macrocyclic tricyclic system of the target.
  • Functional Groups : Carbamate and ether groups vs. hydroxy, methoxy, and ketone groups in the target.
  • Molecular Mass : 198.219 g/mol vs. the target’s estimated >800 g/mol .

Q & A

Basic: What experimental strategies are recommended for synthesizing this compound with multiple stereocenters and functional groups?

Methodological Answer:
Synthesis requires a stepwise approach prioritizing stereochemical control and functional group compatibility. Key steps include:

  • Protection/deprotection cycles : Use tert-butyl (t-Bu) or benzyl (Bn) groups for hydroxyl and amine protection to prevent side reactions during macrocyclization .
  • Reductive amination : Employ NaBH(OAc)₃ in CH₂Cl₂ for selective imine reduction while preserving labile substituents like methoxy groups .
  • Macrocyclization : Optimize reaction time and temperature (e.g., 40–50°C in MeCN) to favor intramolecular esterification or amidation over oligomerization .
  • Validation : Confirm intermediate purity via HPLC (C18 column, acetonitrile/water gradient) before proceeding to subsequent steps .

Advanced: How can computational quantum chemical calculations resolve discrepancies in experimental reaction yields?

Methodological Answer:
Discrepancies often arise from unaccounted transition states or solvent effects. A hybrid workflow is recommended:

Reaction Path Search : Use density functional theory (DFT) at the B3LYP/6-31G* level to map potential energy surfaces, identifying low-energy pathways for macrocyclization .

Solvent Modeling : Apply COSMO-RS simulations to predict solvent polarity impacts on reaction kinetics, particularly for polar aprotic solvents like DMSO .

Experimental Feedback : Validate computational predictions via small-scale trials (e.g., 0.1 mmol scale) with real-time FTIR monitoring to track intermediate formation .

Data Reconciliation : Use multivariate regression to correlate DFT-predicted activation energies with observed yields, adjusting steric/electronic parameters iteratively .

Basic: What analytical techniques are critical for confirming stereochemical integrity and purity?

Methodological Answer:
Combine orthogonal methods to address structural complexity:

  • Chiral HPLC : Use a Chiralpak IC-3 column with hexane/isopropanol (85:15) to resolve enantiomers of the cyclohexyl substituent .
  • NMR Spectroscopy : Acquire ¹H-¹³C HSQC and NOESY spectra to verify spatial proximity of methyl groups (e.g., δ 1.2–1.5 ppm) and trans/cis olefin configurations .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula via ESI-TOF (positive mode) with <2 ppm mass error .

Advanced: How can researchers design experiments to resolve contradictions in stability data under varying humidity conditions?

Methodological Answer:
Adopt a factorial design to isolate humidity effects:

Factor Selection : Test humidity (10–90% RH), temperature (25–40°C), and excipient interactions (e.g., silica vs. cellulose) .

Accelerated Stability Testing : Use dynamic vapor sorption (DVS) to quantify hygroscopicity and identify critical RH thresholds for degradation .

Surface Reactivity Analysis : Perform AFM-IR mapping to detect localized hydrolysis on crystalline surfaces, correlating with bulk stability data .

Statistical Modeling : Apply ANOVA to differentiate humidity-driven degradation (p<0.05) from thermal effects .

Basic: What purification techniques are optimal for isolating this compound from complex reaction mixtures?

Methodological Answer:
Leverage orthogonal separation principles:

  • Size-Exclusion Chromatography (SEC) : Remove polymeric byproducts using Sephadex LH-20 with methanol elution .
  • Countercurrent Chromatography (CCC) : Employ hexane/ethyl acetate/methanol/water (5:5:5:5) solvent system for high-resolution separation of diastereomers .
  • Crystallization Screening : Test solvent pairs (e.g., acetone/water) under controlled cooling (0.5°C/min) to isolate single crystals for X-ray validation .

Advanced: What methodologies enable predictive modeling of this compound’s 3D conformation and bioactivity?

Methodological Answer:
Integrate multi-scale computational approaches:

Molecular Dynamics (MD) : Simulate macrocyclic flexibility in explicit solvent (e.g., TIP3P water) using AMBER force fields to identify dominant conformers .

Docking Studies : Use AutoDock Vina to predict binding affinities for target proteins (e.g., kinases), prioritizing poses with hydrogen bonding to the 17-hydroxy group .

QSAR Modeling : Train a random forest model on logP, polar surface area, and H-bond donor/acceptor counts to forecast cytotoxicity .

Validation : Compare MD-predicted conformers with cryo-EM or X-ray crystallography data .

Basic: How should researchers design a factorial experiment to optimize reaction parameters?

Methodological Answer:
Follow a 2³ factorial design to evaluate key variables:

  • Factors : Temperature (40°C vs. 60°C), catalyst loading (5 mol% vs. 10 mol%), and solvent polarity (THF vs. DMF) .
  • Response Variables : Yield, enantiomeric excess (ee), and reaction time.
  • Analysis : Use JMP or Minitab to calculate main effects and interaction plots, identifying optimal conditions (e.g., 60°C, 10 mol% catalyst, DMF) .

Advanced: How can microspectroscopic techniques elucidate surface interactions affecting compound stability?

Methodological Answer:
Deploy advanced imaging tools:

  • ToF-SIMS : Map surface degradation products (e.g., methoxy group oxidation) with 1 µm spatial resolution .
  • Raman Microscopy : Track crystallinity loss in humidity-exposed samples via peak broadening at 1670 cm⁻¹ (C=O stretch) .
  • In Situ AFM : Monitor real-time morphological changes (e.g., amorphization) under controlled RH/temperature .
  • Data Integration : Overlay spectroscopic maps with MD simulations of water adsorption on crystal facets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.